REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11]([CH3:25])([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:21]([F:24])([F:23])[F:22])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH3:25][C:11]1([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:21]([F:24])([F:22])[F:23])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1
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Name
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4-methyl-4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
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Quantity
|
0.025 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)(OC1=C(C=CC=C1)C(F)(F)F)C
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at ambient temperature for 24 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with saturated aqueous solution of Na2CO3 (5 mL)
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Type
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WASH
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Details
|
The organic phase was washed with water (10 mL), saturated NaCl (10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCNCC1)OC1=C(C=CC=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |